molecular formula C13H21N3O B2478968 N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pivalamide CAS No. 2034245-86-6

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pivalamide

Cat. No. B2478968
CAS RN: 2034245-86-6
M. Wt: 235.331
InChI Key: QJGUYMPFQMTJNU-UHFFFAOYSA-N
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Description

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pivalamide, also known as THPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. THPP belongs to the class of pyrazolopyridines and has been found to exhibit a variety of biochemical and physiological effects.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The tetrahydropyrazolo[1,5-a]pyridine scaffold serves as an important building block in medicinal chemistry. Researchers have synthesized a set of building blocks based on this scaffold in a cost-efficient manner. These building blocks allow for the introduction of different substituents, both neutral and functionalized, at various positions of the pyrazole and/or piperazine rings . The compound’s efficacy as a key intermediate in the process has been demonstrated, and its regioselectivity for direct insertion of substituents to the core structure has been discussed. Moreover, the functionalized 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine can serve as a bifunctional scaffold for drug design and optimization.

Antiviral Research

In the context of antiviral research, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines have shown promise. Specifically, they act as potential inhibitors of the hepatitis B virus (HBV) core protein, which is a target for HBV therapy. These compounds effectively inhibit a wide range of nucleoside-resistant HBV variants. In an HBV AAV mouse model, a lead compound demonstrated the ability to reduce HBV DNA viral load when administered orally .

Antiproliferative Activity

Certain derivatives of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine exhibit antiproliferative activity. For example, 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol has been identified as a potent compound. It induces poly(ADP-ribose) polymerase 1 (PARP-1) cleavage, activates caspase 9 (the initiator enzyme of the apoptotic cascade), and leads to microtubule-associated protein 1-light chain 3 (LC3) fragmentation .

Privileged Scaffold in Medicinal Chemistry

The concept of “privileged scaffolds” refers to specific structural motifs that are particularly valuable for drug discovery. Aromatic heterocycles fused with saturated cyclic hydrocarbons or non-aromatic heterocycles fall into this category. The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold aligns with this concept, making it an attractive choice for designing promising medicinal chemistry fragments and corresponding building blocks .

Myeloid Cell Leukemia Inhibitors

Among 3-carboxy-substituted 1,2,3,4-tetrahydroquinolines, inhibitors of myeloid cell leukemia have been identified. Additionally, 4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylic acid amides show potential as agents for treating autoimmune diseases. The synthesis of these key compounds involves annulation of the pyrazole ring to the polysubstituted pyridine backbone .

Synthetic Perspectives and Transformations

Researchers explore the use of functionalized 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine for region- and/or stereoselective synthesis. These building blocks can undergo various transformations, including modifications of functional groups. The proposed synthetic approach offers advantages over other known methodologies .

properties

IUPAC Name

2,2-dimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-13(2,3)12(17)14-8-10-9-15-16-7-5-4-6-11(10)16/h9H,4-8H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGUYMPFQMTJNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1=C2CCCCN2N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pivalamide

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